5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide
Description
Historical Context of Thiophene Carboxamide Derivatives in Medicinal Chemistry
Thiophene carboxamide derivatives have evolved significantly since the discovery of their bioisosteric potential in the 1980s. Early work focused on anthraquinone-thiophene hybrids, such as compound 8 from anthra[2,3-b]thiophene-2-carboxamide, which demonstrated submicromolar cytotoxicity against leukemia cells by inducing mitochondrial apoptosis without intercalating DNA. Subsequent structural optimizations introduced diverse substituents, including chlorophenyl groups, to enhance target selectivity. For example, N-(4-substituted-phenyl)thiophene-2-carboxamides synthesized by Mehdhar et al. (2023) showed synergistic effects with sorafenib in HepG2 liver cancer cells, achieving IC₅₀ values below 10 μM. The incorporation of diethoxyethyl side chains, as seen in 5-(4-chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide, reflects a strategic shift toward improving pharmacokinetic properties, leveraging ethoxy groups to modulate lipophilicity and cytochrome P450 interactions.
Significance of 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide in Current Research
This compound’s design integrates three critical pharmacophoric elements:
- Thiophene core : Serves as a planar, electron-rich scaffold facilitating π-π interactions with biological targets like tubulin.
- 4-Chlorophenyl substituent : Enhances hydrophobic binding to enzyme pockets, as evidenced by Patel et al. (2017), where chloro groups improved anticancer activity in Combretastatin A-4 analogs.
- Diethoxyethyl side chain : Introduced to mimic morpholine derivatives’ solubility profiles, potentially reducing metabolic degradation compared to methyl or carbethoxy groups.
Preliminary molecular docking analyses of similar structures suggest strong binding to β-tubulin’s colchicine site, with computed free energies (ΔG) ranging from -9.2 to -11.5 kcal/mol. These properties position the compound as a candidate for dual COX/LOX inhibition, a mechanism previously observed in Tenidap-like thiophenes.
Overview of Thiophene as a Privileged Pharmacophore
Thiophene’s versatility arises from its:
- Electronic tunability : The sulfur atom enables resonance stabilization of charge-transfer complexes, critical for interacting with redox-active enzymes.
- Synthetic adaptability : Gewald and nucleophilic substitution reactions allow rapid generation of derivatives, such as 2-amino-N-(3-chloro-4-fluorophenyl)thiophene-3-carboxamide, which showed 60–64% anti-inflammatory efficacy in murine models.
- Bioisosteric compatibility : Replacement of furan with thiophene in anthraquinone hybrids increased cytotoxicity by 3–5 fold, underscoring sulfur’s role in enhancing target affinity.
Table 1 : Key Structural Features and Biological Activities of Representative Thiophene Carboxamides
Research Objectives and Scope
Current studies aim to:
- Elucidate the compound’s mechanism of action via comparative proteomic profiling against known tubulin inhibitors.
- Optimize the diethoxyethyl chain length to balance solubility and membrane permeability, guided by QSPR models predicting log P values between 2.1–3.8.
- Evaluate synergistic effects with checkpoint inhibitors in epithelial cancers, building on observed sensitization of HepG2 cells to sorafenib.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-3-21-16(22-4-2)11-19-17(20)15-10-9-14(23-15)12-5-7-13(18)8-6-12/h5-10,16H,3-4,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPKCICWTWFJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of thiophene-2-carboxamide exhibit significant anticancer properties. For instance, compounds similar to 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study highlighted the compound's potential as a lead in drug discovery for cancer treatment due to its ability to induce apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures exhibited inhibition rates against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibiotics .
3. Antioxidant Activity
The antioxidant properties of thiophene derivatives have been extensively studied. The compound's structure allows it to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases. In vitro assays have shown significant inhibition rates comparable to standard antioxidants like ascorbic acid .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on the synthesis of polymeric materials incorporating thiophene derivatives to enhance charge transport properties .
2. Sensors
Due to their sensitivity to environmental changes, thiophene-based compounds are being explored as materials for chemical sensors. Their ability to undergo reversible redox reactions makes them suitable candidates for detecting gases or volatile organic compounds .
Case Studies
Mechanism of Action
The mechanism by which 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with similar thiophene carboxamides, emphasizing substituent effects on physicochemical properties and bioactivity.
Substituents on the Thiophene Ring
Key Insights :
- The 4-chlorophenyl group in the target compound balances electronic effects and steric bulk compared to bulkier substituents (e.g., piperidinyloxy in compound 54) .
- Nitro-substituted analogs () exhibit potent antibacterial activity, suggesting that electron-withdrawing groups at the 5-position are advantageous for target engagement .
Amide Side Chain Variations
Key Insights :
- The diethoxyethyl side chain in the target compound offers a balance between hydrophilicity and metabolic stability compared to more lipophilic (phenethyl) or reactive (acetylated) analogs .
- Piperidine-containing analogs (e.g., compound 48) demonstrate CNS activity, highlighting the importance of basic nitrogen atoms in neuroactive compounds .
Functional Group Modifications
Key Insights :
- The absence of reactive groups (e.g., chloroacetamido in compound 8a) in the target compound may improve metabolic stability compared to more electrophilic analogs .
- Fluorine and morpholino substituents in analogs (e.g., compounds 49, 58) demonstrate how heteroatoms fine-tune solubility and target interactions .
Biological Activity
5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological effects, and mechanisms of action based on available research.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a 4-chlorophenyl group and an N-(2,2-diethoxyethyl) side chain. Its molecular formula is , and it has a molecular weight of approximately 323.82 g/mol. The presence of the chlorophenyl group is notable for its potential to influence biological activity through interactions with various biological targets.
Synthesis
The synthesis of 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide typically involves the reaction of thiophene derivatives with appropriate amines and carboxylic acids under controlled conditions. The synthetic pathway includes the formation of the thiophene core followed by functionalization at the 2-position with carboxamide groups.
Anticancer Properties
Recent studies have indicated that compounds related to thiophene derivatives exhibit significant anticancer activity. For instance, research has shown that certain thiophene-based compounds can induce apoptosis in cancer cell lines such as A549 (human non-small cell lung cancer cells) through mitochondrial pathways and caspase activation . While specific data on 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide is limited, its structural analogs have demonstrated promising results in inhibiting tumor growth.
Table 1: Comparative Anticancer Activity of Thiophene Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.46 | Induces apoptosis via caspase-3 |
| Compound B | 3.14 | Mitochondrial pathway activation |
| 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide | TBD | TBD |
Neuropharmacological Effects
The compound's potential as a central nervous system (CNS) agent has also been explored. Molecular docking studies suggest that similar compounds can effectively bind to GABAA receptors, which are crucial for mediating anxiolytic effects . The presence of the chlorophenyl moiety may enhance binding affinity and bioactivity.
- Apoptosis Induction : Compounds in this class often trigger apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases.
- GABAA Receptor Modulation : The structural characteristics allow for interaction with neurotransmitter receptors, potentially leading to anxiolytic effects.
Case Studies
A notable study evaluated the biological activity of various thiophene derivatives in yeast models, revealing their ability to inhibit cellular growth under specific conditions . Although direct studies on 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide are lacking, these findings suggest a broader pharmacological relevance for thiophene-based compounds.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 5-(4-Chlorophenyl)-N-(2,2-diethoxyethyl)thiophene-2-carboxamide?
Answer: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent selection, and catalysts). For example:
- Amide bond formation : Use coupling reagents like carbodiimides (e.g., DCC) or phosphonium salts (e.g., BOP) to enhance yield and reduce side reactions .
- Protection of diethoxyethyl amine : Ethoxy groups may require protection during thiophene ring functionalization to prevent undesired side reactions .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is often employed to isolate high-purity products, confirmed via HPLC (>95% purity) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Answer: A multi-technique approach is essential:
- NMR : Confirm the presence of the diethoxyethyl group (δ ~3.5–3.7 ppm for CH₂O and δ ~1.2 ppm for CH₃) and the thiophene carboxamide moiety (δ ~7.2–7.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₇H₁₉ClN₂O₃S (exact mass: 366.08 g/mol) .
- IR spectroscopy : Detect characteristic amide C=O stretching (~1650 cm⁻¹) and thiophene C-S vibrations (~680 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?
Answer: Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl group : Enhances lipophilicity, improving membrane permeability but may reduce solubility. Analogues with electron-withdrawing groups (e.g., -CF₃) show increased antimicrobial potency .
- Diethoxyethyl side chain : Modulates pharmacokinetics; replacing ethoxy with methyl groups reduces metabolic stability in hepatic microsome assays .
- Thiophene ring substitution : Adding electron-donating groups (e.g., -OCH₃) at position 5 alters binding affinity to bacterial enoyl-ACP reductase (FabI), a target for antimicrobial agents .
Q. How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., MIC values against S. aureus may differ due to inoculum size or growth medium). Cross-validate using multiple assays (e.g., broth microdilution vs. agar diffusion) .
- Impurity interference : Trace byproducts (e.g., unreacted starting materials) can skew results. Purity must be confirmed via LC-MS before bioassays .
- Target specificity : Use knock-out microbial strains or competitive binding assays to confirm target engagement (e.g., FabI inhibition vs. non-specific membrane disruption) .
Q. What computational strategies are effective for predicting binding modes with biological targets?
Answer: Combine:
- Molecular docking : AutoDock Vina or Glide can model interactions with enzymes like FabI. Key residues (e.g., Tyr156 in FabI) form hydrogen bonds with the carboxamide group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., hydrophobic interactions from the chlorophenyl group) .
Methodological Challenges
Q. What strategies mitigate low yields in multi-step syntheses?
Answer:
- Intermediate characterization : Use inline FTIR or LC-MS to monitor reaction progress and optimize quenching times .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene enhances amide coupling efficiency .
- Catalyst screening : Pd/C or Ni catalysts may improve cross-coupling reactions for thiophene functionalization .
Q. How can researchers address poor aqueous solubility in pharmacological assays?
Answer:
- Formulation : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation to enhance solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the diethoxyethyl chain to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
